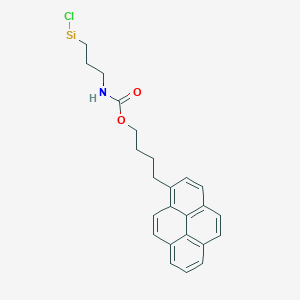
CID 71338036
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71338036” is a chemical entity listed in the PubChem database. It is a unique compound with specific properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71338036 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve large-scale reactors, automated systems, and stringent quality control measures. These methods ensure the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
CID 71338036 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
CID 71338036 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71338036 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 71338036 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexanecarboxylic acid: This compound shares some structural similarities with this compound and undergoes similar chemical reactions.
Carbonyldiimidazole: Another compound with comparable reactivity and applications in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability, reactivity, and ability to interact with various molecular targets set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications.
Properties
CAS No. |
114072-01-4 |
|---|---|
Molecular Formula |
C24H24ClNO2Si |
Molecular Weight |
422.0 g/mol |
InChI |
InChI=1S/C24H24ClNO2Si/c25-29-16-4-14-26-24(27)28-15-2-1-5-17-8-9-20-11-10-18-6-3-7-19-12-13-21(17)23(20)22(18)19/h3,6-13H,1-2,4-5,14-16H2,(H,26,27) |
InChI Key |
PRPRLNNNNYJLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOC(=O)NCCC[Si]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















